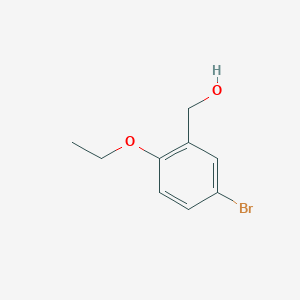
5-Bromo-2-ethoxybenzyl alcohol
Descripción general
Descripción
5-Bromo-2-ethoxybenzyl alcohol is a chemical compound with the CAS Number: 149489-18-9 . It has a molecular weight of 231.09 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-ethoxybenzyl alcohol is represented by the linear formula: C9H11BrO2 . The InChI code for the compound is 1S/C9H11BrO2/c1-2-12-9-4-3-8 (10)5-7 (9)6-11/h3-5,11H,2,6H2,1H3 .Aplicaciones Científicas De Investigación
Metabolic Pathways in Rats
Kanamori et al. (2002) studied the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying metabolites related to 5-bromo-2-ethoxybenzyl alcohol. This research provides insight into the metabolic pathways of similar compounds in mammalian systems, suggesting multiple metabolic pathways for such substances (Kanamori et al., 2002).
Natural Compound Synthesis
Xu et al. (2004) isolated novel dibenzyl bromophenols from the brown alga Leathesia nana, including compounds related to 5-bromo-2-ethoxybenzyl alcohol. Their findings highlight the synthesis of complex natural compounds with potential applications in pharmacology and biochemistry (Xu et al., 2004).
Antibacterial Properties
Xu et al. (2003) studied bromophenols isolated from the marine alga, Rhodomela confervoides, finding compounds with structures similar to 5-bromo-2-ethoxybenzyl alcohol. They noted moderate antibacterial activity in these compounds, suggesting potential applications in developing new antibacterial agents (Xu et al., 2003).
Bromination in Organic Synthesis
Nakatani et al. (1984) investigated the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols, which are structurally related to 5-bromo-2-ethoxybenzyl alcohol. Their research contributes to understanding the effects of substituents on bromination reactions in organic synthesis, with implications for the synthesis of complex brominated organic molecules (Nakatani et al., 1984).
Protecting Group Applications in Chemistry
Curran and Yu (1992) introduced new alcohol protecting groups, including o-bromobenzyl, which is relevant to the study of 5-bromo-2-ethoxybenzyl alcohol. This research explores the utility of such protecting groups in synthetic chemistry, particularly for facilitating specific reactions in complex organic syntheses (Curran & Yu, 1992).
Propiedades
IUPAC Name |
(5-bromo-2-ethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDFHFNUPUWTRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641071 | |
| Record name | (5-Bromo-2-ethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethoxybenzyl alcohol | |
CAS RN |
149489-18-9 | |
| Record name | (5-Bromo-2-ethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


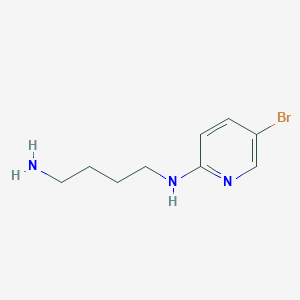

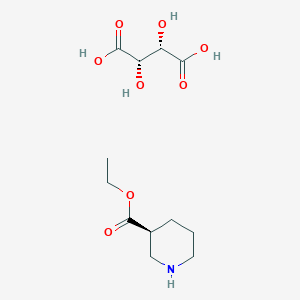
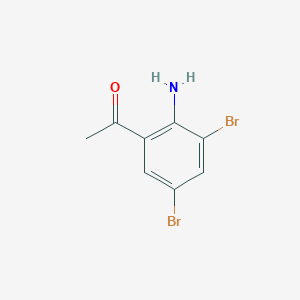


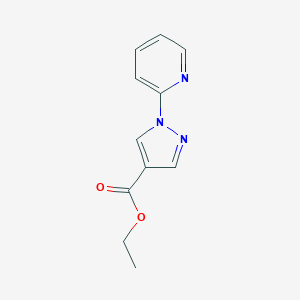
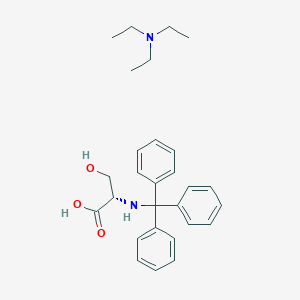

![2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B173245.png)
![Imidazo[1,5-a]pyridin-1-ylmethanol](/img/structure/B173249.png)

![3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B173257.png)
